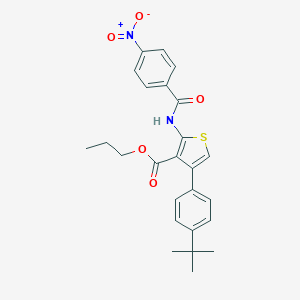![molecular formula C20H21BrN4O2S B446034 N'-[(E)-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxyphenyl}methylidene]-3-methylthiophene-2-carbohydrazide](/img/structure/B446034.png)
N'-[(E)-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxyphenyl}methylidene]-3-methylthiophene-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzylidene}-3-methyl-2-thiophenecarbohydrazide is a complex organic compound that features a combination of pyrazole, benzylidene, and thiophene moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzylidene}-3-methyl-2-thiophenecarbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 4-bromo-3,5-dimethyl-1H-pyrazole with 3-methoxybenzaldehyde to form an intermediate, which is then reacted with 3-methyl-2-thiophenecarbohydrazide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
N’-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzylidene}-3-methyl-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
N’-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzylidene}-3-methyl-2-thiophenecarbohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mecanismo De Acción
The mechanism of action of N’-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzylidene}-3-methyl-2-thiophenecarbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
3-methoxybenzaldehyde: A benzaldehyde derivative used in the synthesis of the compound.
3-methyl-2-thiophenecarbohydrazide: A thiophene derivative that forms part of the final compound.
Uniqueness
N’-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzylidene}-3-methyl-2-thiophenecarbohydrazide is unique due to its combination of pyrazole, benzylidene, and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C20H21BrN4O2S |
|---|---|
Peso molecular |
461.4g/mol |
Nombre IUPAC |
N-[(E)-[4-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-3-methoxyphenyl]methylideneamino]-3-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C20H21BrN4O2S/c1-12-7-8-28-19(12)20(26)23-22-10-15-5-6-16(17(9-15)27-4)11-25-14(3)18(21)13(2)24-25/h5-10H,11H2,1-4H3,(H,23,26)/b22-10+ |
Clave InChI |
WNYUIEFXUJOSBW-LSHDLFTRSA-N |
SMILES |
CC1=C(SC=C1)C(=O)NN=CC2=CC(=C(C=C2)CN3C(=C(C(=N3)C)Br)C)OC |
SMILES isomérico |
CC1=C(SC=C1)C(=O)N/N=C/C2=CC(=C(C=C2)CN3C(=C(C(=N3)C)Br)C)OC |
SMILES canónico |
CC1=C(SC=C1)C(=O)NN=CC2=CC(=C(C=C2)CN3C(=C(C(=N3)C)Br)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-carbamoyl-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)-2-methylfuran-3-carboxamide](/img/structure/B445953.png)
![ethyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B445954.png)

![1-[4-(1-adamantyl)phenyl]-5-(3-iodo-4,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B445958.png)
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide](/img/structure/B445959.png)
![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N'-[(5-ethyl-2-thienyl)methylene]-2-furohydrazide](/img/structure/B445960.png)
![METHYL 4-[((E)-2-{[2-(2,5-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]BENZOATE](/img/structure/B445962.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N'-[(Z)-(2-chloro-6-fluorophenyl)methylidene]furan-2-carbohydrazide](/img/structure/B445963.png)
![N-{4-[N-({3-chloro-6-nitro-1-benzothien-2-yl}carbonyl)ethanehydrazonoyl]phenyl}-2-methyl-3-furamide](/img/structure/B445965.png)
![1-ethyl-4-nitro-N'-[(2,4,6-trichlorophenoxy)acetyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B445967.png)
![5-[(4-chlorophenyl)acetyl]-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B445970.png)
![6-Tert-butyl-2-{[(4-chlorophenyl)carbamoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B445972.png)
![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N'-(3-pyridinylmethylene)-2-furohydrazide](/img/structure/B445975.png)
